3-(4,4-difluorocyclohexyl)-2-fluoropropan-1-ol
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Overview
Description
3-(4,4-Difluorocyclohexyl)-2-fluoropropan-1-ol is an organic compound characterized by the presence of fluorine atoms on a cyclohexane ring and a hydroxyl group on a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-difluorocyclohexyl)-2-fluoropropan-1-ol typically involves the introduction of fluorine atoms into a cyclohexane ring followed by the addition of a propanol chain. One common method involves the reaction of 4,4-difluorocyclohexanone with a fluorinated propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a strong base and a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product. Advanced techniques like continuous flow reactors may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4,4-Difluorocyclohexyl)-2-fluoropropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(4,4-difluorocyclohexyl)-2-fluoropropanone, while reduction could produce 3-(4,4-difluorocyclohexyl)-2-fluoropropane .
Scientific Research Applications
3-(4,4-Difluorocyclohexyl)-2-fluoropropan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4,4-difluorocyclohexyl)-2-fluoropropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, potentially leading to more effective inhibition or activation of the target. The pathways involved may include modulation of signal transduction or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluorocyclohexanemethanol: Similar structure but lacks the additional fluorine atom on the propanol chain.
4,4-Difluorocyclohexylacetate: Contains an acetate group instead of a hydroxyl group.
4,4-Difluorocyclohexanone: A ketone derivative with similar fluorination.
Uniqueness
3-(4,4-Difluorocyclohexyl)-2-fluoropropan-1-ol is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These properties include increased stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(4,4-difluorocyclohexyl)-2-fluoropropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3O/c10-8(6-13)5-7-1-3-9(11,12)4-2-7/h7-8,13H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIYEIWHMQWNRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(CO)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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